
2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by its unique structure, which includes a hexahydro-1H-pyrrolizin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide typically involves the hydrogenation of pyrrolizin-3-ones to their hexahydro derivatives in the presence of heterogeneous catalysts . The reaction conditions, such as the choice of catalyst and solvent, play a crucial role in achieving high diastereoselectivity. For instance, good diastereoselectivity (up to >97:3) can be achieved if the pyrrolizin-3-one is substituted at specific positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydro-1H-pyrrolizin-1-amine: This compound shares a similar hexahydro-1H-pyrrolizin ring system but differs in its functional groups.
Hexahydro-1H-pyrrolizin-1-ol: This compound also shares a similar ring system but contains a hydroxyl group instead of a hydrazinecarboxamide group.
Uniqueness
2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H14N4O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
[(E)-2,3,5,6,7,8-hexahydropyrrolizin-1-ylideneamino]urea |
InChI |
InChI=1S/C8H14N4O/c9-8(13)11-10-6-3-5-12-4-1-2-7(6)12/h7H,1-5H2,(H3,9,11,13)/b10-6+ |
Clé InChI |
WBZPHTSJQWVWDV-UXBLZVDNSA-N |
SMILES isomérique |
C1CC2/C(=N/NC(=O)N)/CCN2C1 |
SMILES canonique |
C1CC2C(=NNC(=O)N)CCN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
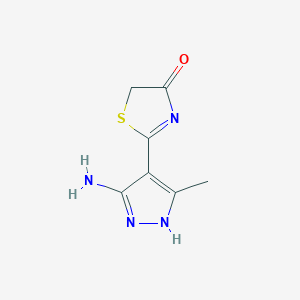
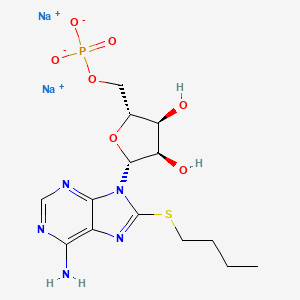

![Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12898672.png)
![3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12898673.png)

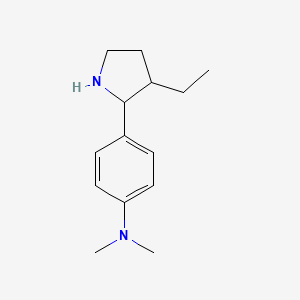
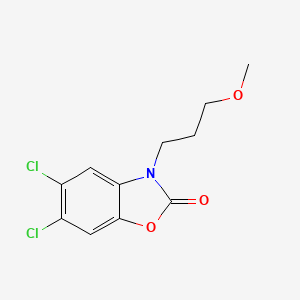
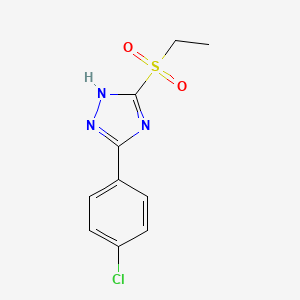
![4-{[(2S)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12898682.png)
![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
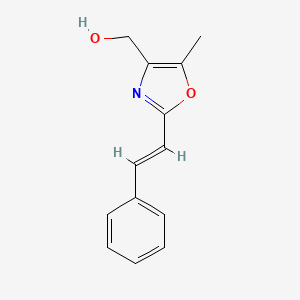
![2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)
